molecular formula C39H50F2N10O13P2 B12372456 Antitumor agent-114

Antitumor agent-114

Cat. No.: B12372456
M. Wt: 966.8 g/mol
InChI Key: BOURUQSKBIBXRG-STXGDPECSA-N
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Description

Antitumor agent-114 is a potent stimulator of interferon genes (STING) agonist. It activates immune responses and diminishes tumor size in mouse breast cancer models . This compound has shown significant potential in cancer research, particularly in the field of immunotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-114 involves complex chemical reactions. One of the key methods includes the use of vinylphosphonate-based cyclic dinucleotides, which enhance STING-mediated cancer immunotherapy . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is still under research and development. The focus is on optimizing the yield and purity of the compound while ensuring cost-effectiveness and scalability. Custom synthesis services are often employed to meet the specific requirements of research institutions .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-114 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Antitumor agent-114 has a wide range of scientific research applications, including:

Mechanism of Action

Antitumor agent-114 exerts its effects by activating the STING pathway. This activation leads to the production of type I interferons and other cytokines, which enhance the immune response against tumors. The molecular targets involved include the STING receptor and downstream signaling molecules such as IRF3 and NF-κB .

Properties

Molecular Formula

C39H50F2N10O13P2

Molecular Weight

966.8 g/mol

IUPAC Name

[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1

InChI Key

BOURUQSKBIBXRG-STXGDPECSA-N

Isomeric SMILES

CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C

Canonical SMILES

CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C

Origin of Product

United States

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